molecular formula C10H9NO2 B12565819 2-Methyl-1,5-benzoxazepin-4(5H)-one CAS No. 181132-77-4

2-Methyl-1,5-benzoxazepin-4(5H)-one

Katalognummer: B12565819
CAS-Nummer: 181132-77-4
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: XEKDHSURKYYNGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1,5-benzoxazepin-4(5H)-one is a heterocyclic compound that belongs to the class of benzoxazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of the methyl group at the second position and the ketone functionality at the fourth position contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-1,5-benzoxazepin-4(5H)-one can be synthesized through the cyclization of 3-(2-aminophenoxy)butanoic acid. This reaction typically involves the use of a suitable dehydrating agent to facilitate the formation of the seven-membered ring . The reaction conditions often include heating the reactants in an inert atmosphere to promote the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1,5-benzoxazepin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1,5-benzoxazepin-4(5H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Methyl-1,5-benzoxazepin-4(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-1,5-benzothiazepin-4(5H)-one: Similar structure but contains a sulfur atom instead of oxygen.

    2-Methyl-1,5-benzodiazepin-4(5H)-one: Contains a nitrogen atom in place of the oxygen atom in the ring.

Uniqueness

2-Methyl-1,5-benzoxazepin-4(5H)-one is unique due to the presence of both nitrogen and oxygen in the seven-membered ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

181132-77-4

Molekularformel

C10H9NO2

Molekulargewicht

175.18 g/mol

IUPAC-Name

2-methyl-5H-1,5-benzoxazepin-4-one

InChI

InChI=1S/C10H9NO2/c1-7-6-10(12)11-8-4-2-3-5-9(8)13-7/h2-6H,1H3,(H,11,12)

InChI-Schlüssel

XEKDHSURKYYNGD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)NC2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.